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Compound of Interest

Compound Name: Triphenyl phenylethynyl tin

Cat. No.: B15343402

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of
1195n Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of triphenyltin
compounds. Tin, having three NMR-active spin-%2 nuclei (115Sn, 12’Sn, and 11°Sn), offers a
powerful tool for structural elucidation, with 11°Sn being the most frequently utilized isotope due
to its higher natural abundance and sensitivity. This guide will delve into the factors influencing
195n chemical shifts and coupling constants, present a compilation of spectral data for various
triphenyltin derivatives, detail standardized experimental protocols, and illustrate key concepts
with clear diagrams.

Core Principles of *9Snh NMR in Triphenyltin
Chemistry

11950 NMR spectroscopy is a highly sensitive probe of the electronic and structural
environment around the tin nucleus in triphenyltin compounds. The chemical shift (), reported
in parts per million (ppm), is the most informative parameter, spanning a very wide range of
over 5000 ppm. This large spectral dispersion allows for the clear differentiation of tin species
in different chemical environments.

Several key factors influence the 11°Sn chemical shift in triphenyltin compounds:
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Coordination Number: This is one of the most significant factors. An increase in the
coordination number at the tin center, for example, from four-coordinate (tetrahedral) to five-
coordinate (trigonal bipyramidal) or six-coordinate (octahedral), generally leads to a
significant upfield shift (to more negative 6 values). This is attributed to an increase in the
electron density around the tin nucleus.

Electronegativity of the Substituent (X in Ph3sSnX): The nature of the fourth group attached to
the triphenyltin moiety has a profound effect on the chemical shift. More electronegative
substituents tend to deshield the tin nucleus, resulting in a downfield shift (to more positive 6
values).

Solvent Effects: The solvent can play a crucial role, particularly coordinating solvents which
can interact with the tin center and increase its coordination number, leading to upfield shifts.

Concentration: The concentration of the sample can also influence the chemical shift,
especially in cases where intermolecular association or equilibria are present.

Data Presentation: ***Sn NMR Data for Triphenyltin
Compounds

The following tables summarize 11°Sn NMR chemical shift and coupling constant data for a
range of triphenyltin compounds (PhszSnX). These values have been compiled from various
literature sources and are intended to serve as a valuable reference for researchers in the field.

Table 1: 119Sn Chemical Shifts (8) of Triphenyltin Compounds (PhsSnX)
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Chemical Shift (5,

Coordination

Substituent (X) Solvent
ppm) Number

H -163.0 Neat 4
Cl -47.5 CDCls 4
Br -62.0 CDCls 4
I -128.0 CDCls 4
OH -81.0 CH2Cl2 4
OAc -118.0 CDCls 4
SPh -62.0 CDCls 4
SnPhs -123.0 CeHe 4
Pyridine (adduct) -145.0 CH2Cl2 5
DMSO (adduct) -160.0 DMSO 5

Note: Chemical shifts are referenced to external tetramethyltin (SnMea).

Table 2: 119Sn-13C Coupling Constants for Triphenyltin Compounds

1J(119Sn_ 1J(119$n_ lJ(IIQSn_ 1J (llgsn_
Compound
i 13C_ipso) (Hz) 13C_ortho) (Hz) **C_meta) (Hz) 13C_para) (Hz)
PhsSnCI 480 48 50 12
PhsSnBr 465 47 49 11
PhsSnl 430 45 47 10

Experimental Protocols

A standardized protocol for acquiring high-quality 12°Sn NMR spectra is essential for obtaining

reliable and reproducible data.

1. Sample Preparation:
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Compound Purity: Ensure the triphenyltin compound is of high purity to avoid interference
from paramagnetic impurities which can lead to significant line broadening.

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently
soluble. For routine characterization, non-coordinating solvents like chloroform-d (CDCIs) or
benzene-ds (CsDs) are often used. To investigate coordination chemistry, coordinating
solvents such as dimethyl sulfoxide-de (DMSO-de) or pyridine-ds can be employed.

Concentration: A concentration range of 0.1-0.5 M is generally suitable for obtaining a good
signal-to-noise ratio in a reasonable acquisition time.

Reference Standard: Tetramethyltin (SnMea) is the universally accepted reference standard
for 119Sn NMR, with its chemical shift defined as 0 ppm. It can be used as an external
reference by placing a sealed capillary containing SnMea within the NMR tube.

. NMR Spectrometer Setup:

Nucleus: Select 11°Sn as the observation nucleus.

Spectrometer Frequency: Modern high-field NMR spectrometers (e.g., 400, 500, or 600 MHz
for 1H) provide excellent sensitivity and dispersion for 12°Sn NMR. The resonance frequency
for 119Sn is approximately 37.3% of the proton frequency.

Probe: A broadband or multinuclear probe is required. Ensure the probe is tuned to the 11°Sn
frequency.

Temperature: Room temperature is typically sufficient for routine measurements. Variable
temperature studies can be conducted to investigate dynamic processes or equilibria.

. Data Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment with proton decoupling is commonly
used. Inverse-gated decoupling can be employed to suppress the negative Nuclear
Overhauser Effect (NOE) that can arise due to the negative magnetogyric ratio of 11°Sn. For
enhanced sensitivity, polarization transfer techniques like DEPT (Distortionless
Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by
Polarization Transfer) can be utilized.
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Acquisition Time (AQ): An acquisition time of 0.5 to 1.0 seconds is generally adequate.

Relaxation Delay (D1): A relaxation delay of 1 to 5 seconds is a good starting point. For
quantitative measurements, a longer delay (5 x T1) is necessary.

Number of Scans (NS): The number of scans will depend on the sample concentration and
the desired signal-to-noise ratio. For moderately concentrated samples, 128 to 1024 scans
are often sufficient.

Spectral Width (SW): A wide spectral width of at least 500 ppm (-300 to +200 ppm) is
recommended to cover the typical chemical shift range of triphenyltin compounds.

. Data Processing:

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1 to 5
Hz to improve the signal-to-noise ratio.

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline
correction to obtain a flat baseline.

Referencing: Reference the spectrum to the external SnMes standard at O ppm.

Mandatory Visualizations
Signaling Pathways and Logical Relationships

The coordination state of the tin atom is a primary determinant of the 11°Sn chemical shift. The

following diagram illustrates how the coordination number influences the observed chemical
shift.

To cite this document: BenchChem. [An In-depth Technical Guide to 11°Sn NMR Spectra of
Triphenyltin Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15343402#119sn-nmr-spectra-of-triphenyltin-
compounds]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15343402?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15343402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

